Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate
CAS No.:
Cat. No.: VC17844169
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-3-9-8(10(13)14-2)5-4-7(6-11)12-9/h4-5H,3,6,11H2,1-2H3 |
| Standard InChI Key | UQLFFUGKGSXEIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=N1)CN)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with three functional groups:
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Ethyl group (C₂H₅) at the 2-position, influencing steric and electronic properties.
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Aminomethyl group (CH₂NH₂) at the 6-position, offering nucleophilic reactivity.
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Methyl ester (COOCH₃) at the 3-position, enabling hydrolysis to carboxylic acids.
The molecular formula C₁₀H₁₄N₂O₂ corresponds to a molecular weight of 194.23 g/mol. Computational analyses of related compounds, such as 6-(aminomethyl)pyridine-3-carboxylate, predict a hydrogen bond donor count of 1 and a rotatable bond count of 1, suggesting moderate flexibility .
Table 1: Comparative Molecular Properties
| Property | Methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate | 6-(Aminomethyl)pyridine-3-carboxylate | 2-Amino-6-methylpyridine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₇H₇N₂O₂ | C₆H₈N₂ |
| Molecular Weight (g/mol) | 194.23 | 151.14 | 108.14 |
| Functional Groups | Ethyl, aminomethyl, methyl ester | Aminomethyl, carboxylate | Amino, methyl |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (NH₂) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Alkylation: 2-Methylpyridine undergoes ethylation using ethyl bromide in the presence of sodium hydride to introduce the ethyl group.
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Reductive Amination: Introduction of the aminomethyl group via reaction with formaldehyde and ammonium chloride under reducing conditions.
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Esterification: Carboxylic acid intermediates are treated with methanol and acid catalysts to form the methyl ester.
Key reaction conditions include:
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Temperature: 80–120°C for alkylation and reductive amination.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial-Scale Production
Industrial methods prioritize efficiency and yield through:
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Continuous Flow Reactors: Enable precise control of reaction parameters, reducing side products.
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Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve selectivity during alkylation.
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Purification Techniques: Crystallization and distillation ensure ≥95% purity for pharmaceutical applications.
Chemical Reactivity and Applications
Reaction Pathways
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Ester Hydrolysis:
The methyl ester undergoes hydrolysis in aqueous NaOH to yield 6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid, a precursor for further derivatization:This reaction is critical for generating bioactive carboxylic acid derivatives.
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Amide Formation:
The aminomethyl group reacts with acyl chlorides to form amides, enhancing molecular complexity:Such derivatives are explored as kinase inhibitors in drug discovery .
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Nucleophilic Substitution:
The ethyl group’s electron-donating effects activate the pyridine ring for electrophilic substitution, enabling halogenation or nitration at the 4-position .
Biological Activity
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Enzyme Inhibition: The compound’s structural analogs, such as 2-amino-6-methylpyridine, exhibit inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a target in cancer therapy .
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Antimicrobial Potential: Pyridine derivatives with aminomethyl groups demonstrate moderate activity against Gram-positive bacteria, suggesting unexplored applications in antimicrobial agents .
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